N-Trityl Olmesartan Methyl Ketone
Description
Properties
Molecular Formula |
C₄₄H₄₂N₆O₂ |
|---|---|
Molecular Weight |
686.84 |
Origin of Product |
United States |
Analytical Characterization Methodologies for Synthetic Purity and Structural Elucidation
Spectroscopic Techniques for Confirmation of Chemical Structuresynthinkchemicals.comnih.govusbio.netmdpi.comnih.govnih.govsynzeal.com
Spectroscopic methods are fundamental in elucidating the exact molecular structure of N-Trityl Olmesartan (B1677269) Methyl Ketone and its related impurities.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)synthinkchemicals.comusbio.netmdpi.comnih.govnih.govsynzeal.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N-Trityl Olmesartan Methyl Ketone. Through techniques like ¹H, ¹³C, and ¹⁵N NMR, the chemical environment of each atom within the molecule can be mapped out. nih.gov For instance, the position of the bulky trityl group on the tetrazole ring has been a subject of investigation. Studies have shown that the trityl group is attached to the N-2 nitrogen atom of the tetrazole ring, a finding confirmed by comparing ¹H and ¹³C NMR data. mdpi.comnih.gov This contradicts some earlier assumptions in the literature. mdpi.comnih.gov Two-dimensional (2D) NMR techniques further aid in assigning the complex signals and confirming the connectivity of the molecule.
A study on related N-tritylated intermediates of Olmesartan Medoxomil fully assigned the ¹H, ¹³C, and ¹⁵N nuclear magnetic resonance signals, providing a comprehensive spectroscopic profile. nih.gov
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry/Electrospray Ionization)synthinkchemicals.comusbio.netmdpi.comnih.govnih.govsynzeal.com
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is crucial for determining the precise molecular weight and elemental composition of this compound. nih.gov This technique provides unambiguous confirmation of the molecular formula, which for N2-Trityl Olmesartan Methyl Ketone is C₄₄H₄₂N₆O₂. synthinkchemicals.com HRMS/ESI has been instrumental in the characterization of process-related impurities of Olmesartan Medoxomil, including its N-tritylated precursors. nih.gov
Table 1: Molecular Data for N2-Trityl Olmesartan Methyl Ketone
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₄₂N₆O₂ |
Infrared and Raman Spectroscopy for Functional Group Identificationsynthinkchemicals.comusbio.netmdpi.comnih.govnih.gov
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the this compound molecule. nih.gov The IR spectrum would show characteristic absorption bands for the ketone (C=O), hydroxyl (O-H), and the various aromatic and aliphatic C-H bonds within the structure. These techniques have been successfully applied in the characterization of Olmesartan Medoxomil and its impurities. nih.gov
Chromatographic Methods for Purity Assessment and Impurity Profilingsynthinkchemicals.comnih.govusbio.netmdpi.comnih.govnih.govsynzeal.comsimsonpharma.com
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any process-related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validationsynthinkchemicals.comnih.govusbio.netmdpi.comnih.govnih.govsynzeal.comsimsonpharma.com
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and the final Olmesartan Medoxomil product. nih.govnih.gov Reversed-phase HPLC methods are commonly developed and validated to separate the main compound from its impurities. researchgate.net For instance, a developed process for Trityl Olmesartan Medoxomil demonstrated the ability to achieve a purity of up to 97.5% as measured by HPLC. nih.gov The development of efficient synthetic processes aims to produce high-purity intermediates, which simplifies the purification of the final API to meet stringent regulatory requirements of ≥99.9% purity. nih.gov
Table 2: HPLC Purity Data for Trityl Olmesartan Intermediates
| Intermediate | Purity (by HPLC) |
|---|---|
| Trityl Olmesartan Medoxomil | up to 97.5% |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a valuable and rapid technique for monitoring the progress of the chemical reactions involved in the synthesis of this compound. It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. mdpi.com For example, during the synthesis of olmesartan medoxomil, TLC was used to detect the presence of the dipotassium (B57713) salt of olmesartan acid in the reaction mixture after basic hydrolysis of the ethyl ester intermediate. mdpi.com
X-ray Crystallography for Solid-State Structure Determination and Regioisomer Confirmation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its molecular structure. In the context of this compound and related intermediates in sartan synthesis, this technique has been pivotal in resolving structural ambiguities, particularly concerning the attachment of the bulky trityl protecting group to the tetrazole ring.
Historically, the trityl group was often presumed to attach to the N-1 position of the tetrazole ring. However, detailed single-crystal X-ray diffraction (SCXRD) studies on key N-tritylated intermediates of Olmesartan have systematically corrected this assumption. nih.gov Research has demonstrated that the trityl substituent is, in fact, located at the N-2 position of the tetrazole ring. nih.gov This finding was crucial as it necessitated a revision of the structural formulas and systematic chemical names for these intermediates. nih.gov
The solid-state structure of related N-trityl olmesartan medoxomil, determined by SCXRD, confirmed the N-2 substitution pattern. nih.gov This has significant implications for understanding the reaction mechanisms and for the accurate identification of impurities. The precise knowledge of the regioisomeric form, as confirmed by X-ray crystallography, is essential for controlling the quality of the final drug substance. While a specific crystallographic study for this compound is not detailed in the available literature, the extensive studies on its close structural analogues, such as N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil, provide a strong basis for its structural assignment. nih.gov The insights from these studies underscore the indispensable role of X-ray crystallography in modern pharmaceutical development for providing unambiguous structural proof and confirming the correct regioisomers of complex molecules. nih.gov
Elemental Analysis and Titrimetric Methods for Composition Verification
Beyond structural elucidation, verifying the elemental composition and purity of a synthetic intermediate like this compound is a critical aspect of quality control. Elemental analysis and titrimetric methods are classical, yet highly reliable, techniques for this purpose.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is established as C₄₄H₄₂N₆O₂. synthinkchemicals.com Based on this, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 44 | 528.484 | 77.01 |
| Hydrogen | H | 1.008 | 42 | 42.336 | 6.17 |
| Nitrogen | N | 14.007 | 6 | 84.042 | 12.24 |
| Oxygen | O | 15.999 | 2 | 31.998 | 4.66 |
| Total | | | | 686.86 | 100.00 |
A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's purity and confirms its empirical formula.
Titrimetric Methods
Titrimetric analysis, or titration, is a quantitative chemical analysis method used to determine the concentration of an identified analyte. While specific titrimetric methods for the direct assay of this compound are not prominently described in the literature, the principles of acid-base and other titration techniques are broadly applicable for the analysis of related compounds and impurities.
For instance, the carboxylic acid group in the related "N2-Trityl Olmesartan Acid" could be quantified using a standardized basic titrant. synzeal.com Similarly, impurities or starting materials containing acidic or basic functional groups could be quantified through titration, thereby providing an indirect measure of the purity of the main compound. The selection of the titrant and indicator or the use of a potentiometric endpoint is dictated by the specific chemical properties of the substance being analyzed. These methods, valued for their precision and accuracy, remain relevant in pharmaceutical analysis for composition verification.
Chemical Reactivity and Transformations of N Trityl Olmesartan Methyl Ketone
De-protection Strategies for the N-Trityl Group (Detritylation)
The removal of the trityl (triphenylmethyl) protecting group from the tetrazole nitrogen is a crucial final step in the synthesis of Olmesartan (B1677269). nih.govmdpi.com This acid-labile group is designed to be stable through various synthetic steps but readily cleaved under specific acidic conditions to unmask the tetrazole ring, which is essential for the drug's therapeutic activity. total-synthesis.com
Acid-catalyzed hydrolysis is the most conventional method for the detritylation of N-Trityl Olmesartan intermediates. google.com The reaction proceeds via protonation of the ether-like linkage followed by the formation of the highly stable triphenylmethyl (trityl) cation. total-synthesis.com A variety of acidic systems have been successfully employed for this transformation.
A common and widely documented method involves the use of aqueous acetic acid. nih.govgoogle.com For instance, a suspension of the tritylated compound in 75% v/v aqueous acetic acid can be stirred at room temperature for several hours to achieve complete deprotection. nih.govnewdrugapprovals.org The primary byproduct of this reaction is trityl alcohol, which can be conveniently removed by filtration. nih.govnewdrugapprovals.org Other organic carboxylic acids such as formic acid and trifluoroacetic acid (TFA) are also effective, with the choice of acid allowing for modulation of reactivity. total-synthesis.comgoogle.com
Inorganic acids provide a potent alternative for detritylation. google.com Dilute hydrochloric acid is often used, sometimes in a biphasic system with a solvent like ethyl acetate (B1210297), which can simplify the work-up procedure by allowing for easy separation of the product and the triphenylcarbinol byproduct. sci-hub.segoogle.com Other mineral acids, including sulfuric acid and phosphoric acid, have also been cited as suitable reagents for this deprotection step. google.comgoogle.com The reaction temperature for acid-mediated deprotection can range from ambient temperatures to around 80°C, depending on the acid strength and substrate. google.com
Table 1: Acidic Reagents for Detritylation of N-Trityl Olmesartan Intermediates
| Acid Type | Specific Reagent | Typical Conditions | Source(s) |
|---|---|---|---|
| Organic Carboxylic Acids | Acetic Acid | 75% aqueous solution, 25-30°C, 10 hours | nih.gov, newdrugapprovals.org, google.com |
| Formic Acid | Cold (97+%) solution for a short duration | google.com, total-synthesis.com | |
| Trifluoroacetic Acid (TFA) | Used for substrates without other acid-sensitive groups | total-synthesis.com, nih.gov | |
| Inorganic Acids | Hydrochloric Acid (HCl) | Dilute aqueous solution, often in a biphasic system (e.g., with ethyl acetate) | sci-hub.se, google.com, google.com |
| Sulfuric Acid (H₂SO₄) | Aqueous solutions | google.com | |
| Phosphoric Acid (H₃PO₄) | Aqueous solutions | google.com, google.com | |
| Sulfonic Acids | Methanesulfonic Acid | Mentioned as a suitable acid | google.com |
| p-Toluene Sulfonic Acid | Mentioned as a suitable acid | google.com |
While acidic conditions are standard, alternative methods for detritylation exist, which can be advantageous in cases where acid-sensitive functional groups are present in the molecule. Reductive cleavage offers a non-acidic pathway. For example, treatment with lithium powder and a catalytic amount of naphthalene (B1677914) can effectively remove the N-trityl group from tetrazoles to yield the free tetrazole in excellent yields without decomposing the ring. researchgate.net
Furthermore, unusual detritylation has been observed under basic conditions. researchgate.net In the synthesis of related sartan molecules, treatment with sodium hydroxide (B78521) in methanol (B129727) at room temperature has been shown to cause the removal of the trityl group from the tetrazole ring. researchgate.net However, this method can be less predictable, as undesired deprotection during other base-mediated steps, such as ester hydrolysis, can lead to the formation of impurities. mdpi.comnih.gov
Functionalization Reactions at the Methyl Ketone Moiety (Hypothetical for "Methyl Ketone" in prompt)
The "N-Trityl Olmesartan Methyl Ketone" is a conceptual intermediate where the 4-(2-hydroxypropan-2-yl) group of olmesartan is replaced by a 4-acetyl (methyl ketone) group. The synthesis of such an impurity has been described, making the discussion of its reactivity more than just hypothetical. semanticscholar.org This ketone functionality offers a reactive handle for various chemical transformations.
The methyl ketone can be reduced to a secondary alcohol, which could be a target molecule itself or an intermediate for further reactions. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be expected to efficiently perform this transformation under mild conditions.
A more relevant transformation in the context of Olmesartan synthesis is the conversion to the tertiary alcohol present in the final drug. While this is not a direct reduction, it involves a related reaction at the same carbon center. The synthesis of the 4-(2-hydroxypropan-2-yl) moiety is typically achieved via a Grignard reaction, where an ester precursor (like an ethyl or methyl ester at the 5-position of the imidazole) is treated with an excess of a methyl magnesium halide (e.g., CH₃MgCl or CH₃MgBr). semanticscholar.orgjocpr.comgoogle.com This reaction adds two methyl groups to the ester carbonyl, directly forming the desired tertiary alcohol. jocpr.com
Further oxidation of the methyl ketone moiety is a plausible but not commonly reported transformation in the synthesis of Olmesartan. One potential, though hypothetical, reaction is the Baeyer-Villiger oxidation. This reaction would involve treating the this compound with a peroxy acid (like m-CPBA) to convert the methyl ketone into an acetate ester. This pathway does not appear to be a standard route for producing Olmesartan or its known derivatives.
The methyl ketone provides a site for C-C bond formation via its enolate. The protons on the methyl group are acidic and can be removed by a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate ion. This nucleophilic enolate could then, in principle, react with various electrophiles. For example, reaction with an alkyl halide would result in alkylation at the alpha-position, extending the carbon chain. Similarly, reaction with an acyl chloride would yield a β-dicarbonyl compound. While these are standard organic reactions for methyl ketones, they are not typically employed in the primary synthetic routes to Olmesartan and would represent pathways to novel analogues or impurities.
Cyclization and Rearrangement Pathways
The chemical pathways for N-trityl olmesartan intermediates are dominated by substitution and hydrolysis reactions rather than classical cyclization or rearrangement of the core heterocyclic structure. However, certain transformations and structural considerations are noteworthy.
Regiochemistry of the Trityl Group: A significant aspect of the N-trityl olmesartan structure is the position of the bulky trityl protecting group on the tetrazole ring. While often depicted on the N-1 position in chemical literature, single-crystal X-ray diffraction (SCXRD) studies have revealed that the trityl group is, in fact, attached to the N-2 nitrogen atom of the tetrazole ring. mdpi.com This finding applies to key intermediates like N-tritylolmesartan ethyl ester and N-tritylolmesartan medoxomil. mdpi.com This regioselectivity is not a rearrangement of a formed product but rather a kinetically or thermodynamically controlled outcome of the initial N-alkylation step. This structural assignment is crucial for accurately understanding the reactivity and spectroscopic data of these intermediates. mdpi.com The analysis of literature spectroscopic data for other sartan intermediates suggests that they also exist exclusively as N-2-trityl regioisomers. mdpi.com
Impurity Formation via Michael-Type Addition: In the final deprotection step to produce Olmesartan Medoxomil, which is often carried out in acidic conditions using acetone (B3395972) as a solvent, a notable side reaction can occur. Acetone can undergo self-condensation in the presence of acid to form mesityl oxide. sci-hub.se The final Olmesartan Medoxomil product can then react with this in-situ generated mesityl oxide via a Michael-type addition at the tetrazole ring. sci-hub.se This reaction results in the formation of an N-alkyl impurity, specifically 2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil. sci-hub.se While not a rearrangement in the classical sense, this transformation represents a significant chemical modification of the tetrazole ring under certain process conditions. Investigations show that acid catalysis, including both Brønsted and Lewis acids, is highly efficient for this tetrazole N-alkylation reaction. sci-hub.se
Derivatization Strategies for Analog Preparation (e.g., for Olmesartan Medoxomil)
The conversion of N-trityl olmesartan intermediates into the final prodrug, Olmesartan Medoxomil, is a critical derivatization process. This typically involves a two-step sequence of hydrolysis followed by esterification, or more advanced one-pot procedures.
Step-wise Hydrolysis and Esterification: A common route involves starting with an intermediate like N-Trityl Olmesartan Ethyl Ester. nih.gov This ethyl ester is first subjected to saponification (hydrolysis) using a base such as sodium hydroxide to yield the corresponding carboxylate salt. nih.govsemanticscholar.org Following hydrolysis, the intermediate salt is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (also known as medoxomil chloride) to form N-Trityl Olmesartan Medoxomil. mdpi.comnih.gov This alkylation of the carboxylate is a key step in attaching the medoxomil pro-drug moiety. The use of a catalyst, such as sodium iodide (NaI), has been shown to improve yield and purity by minimizing side reactions like ester hydrolysis and detritylation. nih.gov
One-Pot Synthesis Strategies: To improve process efficiency and reduce the number of unit operations, one-pot syntheses have been developed. nih.govgoogle.com These methods combine the N-alkylation of the imidazole (B134444), the hydrolysis of the initial ester, and the final esterification with medoxomil chloride into a single, streamlined process. A one-pot, three-component assembly starting from ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, the tritylated biphenyl (B1667301) bromide, and medoxomil chloride has been reported to produce N-Trityl Olmesartan Medoxomil in high yield and purity. nih.gov Such processes significantly reduce the amount of organic solvents used and provide a solid basis for industrial-scale production. nih.gov
The table below summarizes various reaction conditions for the preparation of N-Trityl Olmesartan Medoxomil.
| Starting Material | Key Reagents & Solvents | Yield | Purity (HPLC) | Reference |
| N-Trityl Olmesartan Ethyl Ester | 1. NaOH (aq), THF, Ethanol2. 4-chloromethyl-5-methyl-1,3-dioxol-2-one, N,N-Dimethylacetamide, NaI | 90% | ≥99.5% | nih.gov |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 1. 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole2. KOH3. 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one(One-Pot) | 72-75% | up to 97.5% | nih.gov |
Synthesis of Acetyl-Impurities: The synthesis of process-related impurities, such as the 4-acetyl impurity of olmesartan, follows a similar logic of derivatization. semanticscholar.org In this case, an acetyl-imidazole derivative is condensed with the trityl-biphenyl moiety to provide an N-alkylated acetyl imidazole derivative. semanticscholar.org This intermediate undergoes hydrolysis to a sodium salt, which is then alkylated with medoxomil chloride to provide the trityl-protected medoxomil ester of the acetyl impurity. semanticscholar.org
Final Deprotection (Detritylation): The final step in the synthesis of Olmesartan Medoxomil is the removal of the trityl protecting group from the tetrazole ring of N-Trityl Olmesartan Medoxomil. google.com This is typically achieved under acidic conditions. A common method involves stirring the trityl-protected compound in aqueous acetic acid, which cleaves the N-trityl bond to yield the final product and trityl alcohol as a byproduct. nih.govsemanticscholar.org The final Olmesartan Medoxomil is then isolated and purified to a high degree. nih.gov
Role of N Trityl Olmesartan Methyl Ketone As a Strategic Synthetic Intermediate
Its Pivotal Position in Convergent and Linear Synthesis of Olmesartan (B1677269) Medoxomil
The industrial synthesis of complex molecules like Olmesartan Medoxomil typically employs a convergent approach, which offers greater efficiency than a linear synthesis. In a linear synthesis, the molecule is built step-by-step in a single, sequential chain. In contrast, a convergent synthesis involves preparing different key fragments of the molecule independently and then joining them together at a late stage.
The N-trityl olmesartan intermediate is a cornerstone of the convergent synthesis of Olmesartan Medoxomil. researchgate.net The general strategy involves the coupling of two main building blocks:
An imidazole-based fragment, such as Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. nih.govjocpr.com
A biphenyl-tetrazole fragment, specifically the N-tritylated version, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. nih.govnih.gov
The N-alkylation reaction between these two fragments yields a key intermediate, N-Trityl Olmesartan Ethyl Ester. nih.gov This intermediate then undergoes further transformations, including saponification (hydrolysis of the ethyl ester) followed by esterification with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) to form N-Trityl Olmesartan Medoxomil. nih.gov The final step is the deprotection (detritylation) under acidic conditions to yield the final Olmesartan Medoxomil API. nih.govsemanticscholar.org
A highly efficient evolution of this strategy is the one-pot, three-component assembly. nih.govresearchgate.net This advanced convergent method brings together the imidazole (B134444) starting material, the tritylated biphenyl (B1667301) bromide, and the medoxomil chloride in a single reaction vessel. This "telescoped" sequence bypasses the isolation of intermediate steps, leading directly to N-Trityl Olmesartan Medoxomil, showcasing its central role in modern, efficient synthetic design. nih.govresearchgate.net
Impact on Overall Process Efficiency, Yield, and Cost-Effectiveness
The use of N-Trityl Olmesartan intermediates has a profound positive impact on the key metrics of pharmaceutical manufacturing: efficiency, yield, and cost. By enabling a robust convergent strategy, it streamlines the production process.
Process Efficiency:
Reduced Unit Operations: Advanced one-pot procedures that generate N-Trityl Olmesartan Medoxomil drastically reduce the number of required unit operations (e.g., isolations, purifications, solvent swaps). nih.govresearchgate.net
Simplified Operations: The process simplifies plant operations, avoiding complex extractions and distillations that were problematic in earlier methods. nih.gov
Reduced Solvent Usage: The application of a single reaction solvent throughout a multi-step sequence significantly cuts down on the total volume of organic solvents used, improving the environmental footprint of the synthesis. nih.govresearchgate.net
| Intermediate | Process Description | Yield | Purity (by HPLC) | Source |
| N-Trityl Olmesartan Ethyl Ester | Optimized N-alkylation and crystallization | 90% | 98% | nih.gov |
| N-Trityl Olmesartan Medoxomil | Saponification and esterification with NaI catalyst | 90% | ≥99.5% | nih.gov |
| N-Trityl Olmesartan Medoxomil | One-pot, three-component assembly | 72-75% (over 3 steps) | up to 97.5% | nih.govresearchgate.net |
| Olmesartan Medoxomil | Full process via tritylated intermediates | 62% (overall) | 99.9% | nih.gov |
Cost-Effectiveness:
Use of Less Expensive Raw Materials: The robustness of the process allows for the use of less pure, and therefore less expensive, starting materials. For instance, using 85% pure 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (which is 30% cheaper than 97% pure material) is feasible because impurities can be effectively removed during the crystallization of the N-Trityl Olmesartan Ethyl Ester intermediate. nih.gov
Higher Throughput: Reduced reaction times and simplified operations lead to higher plant throughput, a key factor in reducing manufacturing costs. researchgate.net
Advantages and Disadvantages of Using the N-Trityl Protecting Group in this Synthetic Context
The selection of a protecting group is a critical decision in chemical synthesis. The trityl group offers a compelling set of advantages in the Olmesartan Medoxomil pathway, though it is not without its drawbacks.
Advantages:
Enables Convergent Strategy: The primary advantage is its role in enabling the highly efficient convergent synthesis by masking the reactive N-H of the tetrazole ring. researchgate.net
Facilitates Purification: The N-tritylated intermediates are crystalline solids. nih.gov This allows for straightforward purification by crystallization, a highly effective method for removing impurities generated in previous steps and from raw materials. nih.gov
Prevents Side Reactions: The bulky trityl group effectively prevents the tetrazole nitrogen from participating in unwanted side reactions during the alkylation and esterification steps. nih.gov
Mild Deprotection Conditions: The trityl group can be removed under relatively mild acidic conditions, such as aqueous acetic acid, at room temperature. nih.govgoogle.com These conditions are gentle enough to not degrade the final Olmesartan Medoxomil product.
Disadvantages:
By-product Formation: The deprotection step generates a significant amount of trityl alcohol as a by-product, which must be filtered and disposed of. nih.govgoogle.com
Potential for Premature Detritylation: There is a risk of the trityl group being prematurely removed under certain conditions. For example, partial deprotection can occur during the basic hydrolysis of the ethyl ester, leading to the formation of impurities that can complicate the subsequent alkylation step. mdpi.comnih.govnih.gov
Comparison with Alternative Intermediate Strategies in Olmesartan Synthesis
While the N-trityl-based convergent synthesis is a dominant and commercially viable route, alternative strategies exist, primarily differing in the order of bond formation and the point at which key fragments are introduced.
One alternative approach involves a different sequence of coupling. google.com In this strategy, the imidazole core, 4-(1-hydroxy-1-methylethyl)-2-propyl imidazole-5-carboxylic acid, is first esterified with the medoxomil side chain. The resulting (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl imidazole-5-carboxylate is then coupled with the N-tritylated biphenyl bromide (TTBB). google.com This contrasts with the more common route of coupling the ethyl ester of the imidazole first, followed by hydrolysis and then esterification with the medoxomil chloride. nih.gov While still reliant on the N-trityl intermediate, this variation alters the timing of the medoxomil group's introduction.
A more significant departure is the development of one-pot processes. nih.govresearchgate.netgoogle.com These are not entirely different strategies but rather highly optimized versions of the N-trityl route. Instead of isolating the N-Trityl Olmesartan acid salt after saponification, the one-pot method generates it in situ and immediately uses it in the next step. mdpi.comnih.gov This "one-pot" approach is strategically superior to a stepwise process with intermediate isolations because it maximizes efficiency, reduces waste, and lowers costs. It represents the current state-of-the-art for this particular synthetic pathway.
Future Research Directions and Unexplored Potential
Development of More Sustainable and Atom-Economical Synthetic Routes
The pharmaceutical industry is increasingly focusing on the development of environmentally friendly and efficient manufacturing processes. For N-Trityl Olmesartan (B1677269) Methyl Ketone, future research will likely prioritize the creation of more sustainable and atom-economical synthetic routes. nih.govacs.org
Current synthetic methods for olmesartan medoxomil, while effective, often involve multiple steps and the use of reagents that are not environmentally benign. nih.gov A key area of future research is the development of catalytic systems that are both highly efficient and reusable. For example, the use of inexpensive and abundant metals in catalysis could significantly reduce the cost and environmental impact of the synthesis. nih.govacs.org
Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is another critical consideration. nih.govacs.org Future synthetic strategies will aim to reduce the number of steps, minimize the use of protecting groups, and utilize more efficient reactions, such as C-H activation, to construct the core structure of the molecule. nih.govacs.org The adoption of green chemistry principles, such as the use of safer solvents and the reduction of waste, will also be a major focus. tandfonline.com
Table 1: Comparison of Traditional vs. Future Synthetic Approaches
| Feature | Traditional Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Catalysts | Often use stoichiometric amounts of reagents | Employ highly efficient and reusable catalysts |
| Atom Economy | Moderate, with the generation of byproducts | High, with minimal waste generation |
| Number of Steps | Multiple, often with isolation of intermediates | Fewer steps, potentially one-pot reactions |
| Solvents | Often rely on volatile organic compounds | Prioritize the use of green and safer solvents acs.orgresearchgate.net |
| Environmental Impact | Higher, due to waste and energy consumption | Lower, with a focus on sustainability |
Application of Machine Learning and AI in Reaction Prediction and Optimization
Predict reaction conditions: AI algorithms can identify the optimal temperature, pressure, solvent, and catalyst for a given reaction, leading to higher yields and purity. researchgate.netresearchgate.net
Discover novel synthetic pathways: AI can propose entirely new and more efficient routes to the target molecule that may not be obvious to human chemists. sciety.orgresearchgate.netpharmafeatures.com
Automate reaction execution: When combined with robotic systems, AI can enable the fully automated synthesis and optimization of chemical reactions. pharmafeatures.com
Exploring N-Trityl Olmesartan Methyl Ketone in the Synthesis of Novel Sartan Analogs
This compound serves as a valuable starting material for the synthesis of novel analogs of sartan-based angiotensin II receptor blockers (ARBs). google.comresearchgate.net The development of new sartan derivatives is an active area of research aimed at discovering compounds with improved therapeutic properties. researchgate.netnih.gov
By chemically modifying the structure of this compound, researchers can create a library of new compounds to be screened for their biological activity. researchgate.net This approach allows for the exploration of the structure-activity relationship (SAR) of the sartan class of drugs, providing insights into how different structural features influence their efficacy and safety. acs.org
The goals of synthesizing novel sartan analogs include:
Enhanced potency: To create compounds that are more effective at lower doses.
Improved pharmacokinetic profiles: To develop drugs with better absorption, distribution, metabolism, and excretion properties.
Novel mechanisms of action: To design molecules that may offer additional therapeutic benefits beyond angiotensin II receptor blockade. nih.gov
One study reported the synthesis of 139 new ARB derivatives, with one compound, R-147176, showing significant renoprotective effects with minimal impact on blood pressure, highlighting the potential for developing sartan analogs with unique therapeutic profiles. nih.gov
Advanced Characterization Techniques for In-Process Monitoring and Quality Control
The quality of this compound is critical to ensure the purity and efficacy of the final olmesartan medoxomil drug product. nih.govsemanticscholar.orgresearchgate.netacs.org Advanced analytical techniques are essential for monitoring the synthesis process in real-time and for the comprehensive characterization of the intermediate and final products. sartorius.comwikipedia.orgresearchgate.net
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgresearchgate.netpharmtech.comyoutube.com The implementation of PAT in the synthesis of this compound can lead to improved process understanding, reduced variability, and enhanced product quality. researchgate.netyoutube.com
Table 2: Advanced Analytical Techniques for Quality Control
| Technique | Application in this compound Synthesis |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the intermediate and identify and quantify impurities. nih.govsemanticscholar.orgresearchgate.net |
| Ultra-Performance Liquid Chromatography (UPLC) | Offers faster and more efficient separation of compounds compared to HPLC. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify unknown impurities and degradation products by providing molecular weight information. researchgate.netmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of this compound and its related substances. acs.org |
| X-ray Diffraction (XRD) | To characterize the crystalline form of the intermediate and final product. google.com |
| Near-Infrared (NIR) Spectroscopy | For real-time, in-line monitoring of the reaction progress and blend uniformity. researchgate.netpharmtech.com |
| Raman Spectroscopy | Another powerful tool for in-process monitoring of chemical transformations. researchgate.net |
The use of these advanced analytical techniques provides a comprehensive approach to quality control, ensuring the production of a safe and effective pharmaceutical product. nih.gov
Q & A
Q. Analytical Validation :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .
- Structural Confirmation : H/C NMR (e.g., trityl protons at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (444.54 g/mol) .
How can researchers optimize reaction conditions to minimize side products during N-trityl group introduction?
Advanced Research Focus
Common side reactions include over-alkylation or trityl group cleavage. Mitigation strategies:
- Temperature Control : Maintain reactions at 0–5°C during tritylation to reduce undesired byproducts .
- Stoichiometry : Use a 1.2:1 molar ratio of trityl chloride to amine to prevent excess reagent from promoting side reactions .
- Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) to track reaction progress and isolate intermediates promptly .
What spectroscopic signatures distinguish this compound from its unprotected analogs?
Q. Basic Research Focus
- NMR : The trityl group produces 19 distinct aromatic protons (δ 7.2–7.4 ppm) and a quaternary carbon at δ 86 ppm in C NMR .
- IR : Absence of N-H stretches (~3300 cm) due to trityl protection, coupled with a strong carbonyl peak (~1700 cm) for the ketone .
- MS : A molecular ion peak at m/z 444.54 (M+H) confirms the molecular formula (CHNO) .
What strategies prevent decomposition of N-Trityl intermediates during acidic deprotection?
Q. Advanced Research Focus
- Controlled Acid Exposure : Use dilute TFA (e.g., 20% v/v in DCM) and limit reaction time to 2–4 hours to avoid degradation .
- Stabilizing Agents : Add scavengers like triisopropylsilane to quench reactive carbocation intermediates formed during trityl cleavage .
- Low-Temperature Workup : Perform deprotection at –20°C to stabilize acid-sensitive functional groups .
How should contradictory data on angiotensin receptor binding affinity be resolved in pharmacological studies?
Q. Advanced Research Focus
- Comparative Assays : Use radioligand binding assays (e.g., H-angiotensin II displacement) under standardized conditions (pH 7.4, 37°C) to compare this compound with clinically approved ARBs like irbesartan .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line (CHO vs. HEK293) or receptor subtype (AT1 vs. AT2) to identify confounding factors .
What are the best practices for handling and storing this compound in lab settings?
Q. Basic Research Focus
- Storage : Keep at –20°C in airtight, light-resistant containers under argon to prevent oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps and PPE (nitrile gloves, safety goggles) to avoid dermal exposure .
How can molecular docking studies elucidate the binding mechanism of this compound to AT1 receptors?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
